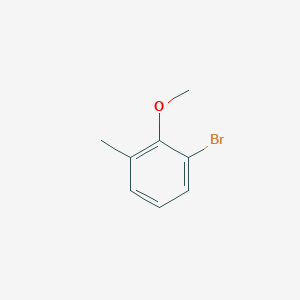

1-Bromo-2-methoxy-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIUOSKXGNEORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482974 | |

| Record name | 2-Bromo-6-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-69-8 | |

| Record name | 2-Bromo-6-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-2-methoxy-3-methylbenzene CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Isomer Specificity: This document pertains specifically to 1-Bromo-2-methoxy-3-methylbenzene (CAS Number: 52200-69-8). It is crucial to distinguish this isomer from its structural relatives, such as 1-Bromo-3-methoxy-2-methylbenzene, as their chemical and physical properties may differ significantly.

Chemical Identity and Properties

This compound, also known by its synonym 2-Bromo-6-methylanisole, is a substituted aromatic compound. Its structure features a benzene ring with a bromine atom, a methoxy group, and a methyl group at positions 1, 2, and 3 respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52200-69-8 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [2] |

| Physical Form | Liquid (at room temperature) | N/A |

| Boiling Point | Data not readily available | N/A |

| Density | Data not readily available | N/A |

| Solubility | Data not readily available | N/A |

| Storage | Sealed in dry, room temperature conditions. | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route involves the electrophilic bromination of 2-methoxy-3-methylphenol or the methylation of 2-bromo-6-methylphenol. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar compounds.

General Experimental Protocol: Electrophilic Bromination

This protocol outlines the bromination of an activated aromatic precursor.

Materials:

-

2-methoxy-3-methylphenol (or a suitable precursor)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., Dichloromethane (DCM) or Acetic Acid)

-

An appropriate catalyst if required (e.g., Iron(III) bromide for Br₂)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve the starting material (e.g., 2-methoxy-3-methylphenol) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS) portion-wise to the stirred solution. If using liquid bromine, it should be added dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound via electrophilic bromination.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the interplay of its three substituents on the aromatic ring.

-

Bromine Atom: The carbon-bromine bond is a key site for various organic transformations. The bromine atom can be displaced through nucleophilic aromatic substitution or participate in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon, nitrogen, and other functionalities, making it a valuable building block in the synthesis of more complex molecules.

-

Methoxy Group: The methoxy group is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions relative to itself.

-

Methyl Group: The methyl group is a weakly activating, ortho-para directing group.

The combination of these groups makes this compound a versatile intermediate in organic synthesis, particularly in the construction of polysubstituted aromatic compounds that may serve as precursors for pharmaceuticals, agrochemicals, and materials science applications. For instance, similar bromoanisole derivatives are utilized as key intermediates in the synthesis of various pharmaceutical agents.

Logical Relationship of Reactivity

Caption: Key reactive sites and potential transformations of this compound.

Biological Activity

Specific biological activity or signaling pathway involvement for this compound is not extensively documented in publicly available literature. However, the bromoanisole scaffold is present in various biologically active molecules. The biological effects of such compounds are highly dependent on the overall substitution pattern of the aromatic ring. Further research and screening would be necessary to elucidate any potential therapeutic applications for this specific isomer.

Safety and Handling

Based on available safety data for this compound, the following GHS hazard information has been identified:

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The available data for 1-Bromo-2-methoxy-3-methylbenzene (CAS Number: 52200-69-8) is summarized below. It is noteworthy that while the molecular formula and weight are definitive, specific experimental values for properties such as boiling and melting points remain largely unreported in readily accessible scientific literature. The compound is described as a liquid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | |

| CAS Number | 52200-69-8 | [1] |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | |

| Purity | 98% (As commercially available) | |

| IUPAC Name | This compound | |

| InChI Key | VUIUOSKXGNEORM-UHFFFAOYSA-N |

Comparative Data of Isomers

For the purpose of scientific comparison, the physicochemical properties of other isomers of bromo-methoxy-methylbenzene are presented below. It is critical to note that these values are not interchangeable and belong to structurally distinct molecules.

Table 2: Physicochemical Properties of this compound Isomers

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1-Bromo-3-methoxy-2-methylbenzene | 31804-36-1 | 150-151 | 108 (at 9 Torr) | 1.378 (Predicted) |

| 1-Bromo-4-methoxy-2-methylbenzene | 27060-75-9 | Not Available | Not Available | Not Available |

| 1-Bromo-3-methoxy-5-methylbenzene | 29578-83-4 | Solid (form) | Not Available | Not Available |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of an organic compound such as this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[2][3] For compounds that may be solid at lower temperatures or for purity assessment of a synthesized batch, this method is fundamental.

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is the end of the melting range.[3] A sharp melting range (0.5-1°C) is indicative of a pure compound.

Boiling Point Determination

For a liquid compound like this compound, the boiling point is a characteristic physical property.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[5][6][7]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[5][7]

-

Heating: The test tube assembly is attached to a thermometer and heated in a heating bath.[6]

-

Observation: As the liquid is heated, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[8][9] The heat source is then removed, and the liquid is allowed to cool.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[8]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[10][11]

Methodology:

-

Mass Measurement: A clean, dry volumetric flask or pycnometer of a known volume is weighed accurately.

-

Volume Measurement: The flask is then filled to the calibration mark with the liquid, and the total mass of the flask and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask. The density is then calculated by dividing the mass of the liquid by its known volume.[10]

-

Density (ρ) = Mass (m) / Volume (V)

-

Alternatively, for a less precise measurement, the mass of a sample can be measured on a balance, and its volume can be measured using a graduated cylinder.[11]

Solubility Determination

Understanding the solubility of a compound in various solvents provides insights into its polarity and functional groups.

Methodology:

-

Sample and Solvent: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[12]

-

Solvent Addition: A small volume of the test solvent (e.g., 0.75 mL of water, diethyl ether, 5% NaOH, 5% HCl, or concentrated H₂SO₄) is added in portions.[12][13]

-

Observation: The mixture is vigorously shaken after each addition.[12] The compound is classified as soluble if it completely dissolves.[14]

-

Classification: The solubility profile in different solvents helps in classifying the compound based on its acidic, basic, or neutral nature and its polarity.[15]

Visualizing the Experimental Workflow

The logical flow for the determination of the physicochemical properties of this compound can be visualized as follows:

References

- 1. aaronchem.com [aaronchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. chem.ws [chem.ws]

- 15. www1.udel.edu [www1.udel.edu]

Spectroscopic Profile of 1-Bromo-2-methoxy-3-methylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted and expected spectral characteristics of 1-Bromo-2-methoxy-3-methylbenzene, a substituted aromatic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis. Due to the limited availability of public experimental spectral data for this specific isomer, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Molecular Structure

The structural formula of this compound is presented below, with atoms numbered for reference in the spectral data tables.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group, and the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Assignment |

| ~ 7.0 - 7.3 | Doublet of doublets | 1H | H-6 |

| ~ 6.8 - 7.1 | Triplet | 1H | H-5 |

| ~ 6.7 - 7.0 | Doublet of doublets | 1H | H-4 |

| ~ 3.8 - 4.0 | Singlet | 3H | O-CH ₃ (C7) |

| ~ 2.2 - 2.4 | Singlet | 3H | Ar-CH ₃ (C8) |

Note: The chemical shifts for the aromatic protons are estimations and can be influenced by the combined electronic effects of the substituents. The multiplicity is predicted based on expected ortho and meta couplings.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will distinguish between the aromatic carbons and the carbons of the substituent groups.

| Chemical Shift (δ, ppm) | Predicted Assignment |

| ~ 155 - 160 | C2 (C-O) |

| ~ 135 - 140 | C3 (C-CH₃) |

| ~ 130 - 135 | C5 |

| ~ 125 - 130 | C6 |

| ~ 120 - 125 | C4 |

| ~ 110 - 115 | C1 (C-Br) |

| ~ 55 - 60 | C7 (O-C H₃) |

| ~ 15 - 20 | C8 (Ar-C H₃) |

Note: The assignments are based on typical substituent effects on benzene ring chemical shifts.

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Predicted Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (methoxy and methyl) |

| 1600 - 1450 | Strong to Medium | Aromatic C=C ring stretching |

| 1275 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1075 - 1020 | Strong | Symmetric C-O-C stretch (aryl ether) |

| 850 - 750 | Strong | C-H out-of-plane bending (trisubstituted benzene) |

| 690 - 515 | Medium to Strong | C-Br stretch[1] |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for bromine.

| m/z | Interpretation |

| 200 / 202 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio |

| 185 / 187 | Loss of a methyl group (-CH₃) |

| 121 | Loss of a bromine radical (·Br) |

| 91 | Tropylium ion ([C₇H₇]⁺), a common fragment in alkylbenzenes[2][3] |

| 77 | Phenyl cation ([C₆H₅]⁺) from the loss of all substituents |

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with parameters such as a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the TMS signal.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Caption: General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). Co-add 16-32 scans for both background and sample to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography - GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The GC will separate the components of the sample before they enter the mass spectrometer.

-

-

Ionization and Analysis:

-

Electron Impact (EI) is a common ionization method for small molecules.

-

The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Compare the observed fragmentation pattern with known patterns for similar compound classes.

-

Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding of the expected spectral properties of this compound and the methodologies for their experimental determination. Researchers are encouraged to acquire experimental data for this specific compound to confirm these predictions.

References

synthesis of 1-Bromo-2-methoxy-3-methylbenzene from 2-methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 1-bromo-2-methoxy-3-methylbenzene from 2-methoxy-3-methylaniline. The primary transformation detailed is the Sandmeyer reaction, a robust and widely utilized method for the conversion of aromatic amines into aryl halides.[1][2][3] This process involves two key stages: the diazotization of the primary aromatic amine followed by the copper(I) bromide-mediated displacement of the diazonium group.[4][5]

Reaction Principle

The synthesis commences with the diazotization of 2-methoxy-3-methylaniline. In this step, the aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr), at low temperatures (0–5 °C) to form the corresponding arenediazonium salt.[6][7] The resulting diazonium salt is a versatile intermediate.[7]

The subsequent Sandmeyer reaction involves the introduction of the arenediazonium salt to a solution of copper(I) bromide (CuBr).[2][5] The copper(I) species catalyzes the substitution of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired this compound.[1][8] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1][2]

Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer bromination of substituted anilines.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| 2-Methoxy-3-methylaniline | 137.18 | ≥98% |

| Hydrobromic Acid (48% aq.) | 80.91 | ACS grade |

| Sodium Nitrite (NaNO₂) | 69.00 | ≥99% |

| Copper(I) Bromide (CuBr) | 143.45 | ≥98% |

| Diethyl Ether | 74.12 | Anhydrous |

| Saturated Sodium Bicarbonate Solution | - | - |

| Saturated Sodium Chloride Solution (Brine) | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - |

| Deionized Water | 18.02 | - |

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Procedure:

Part 1: Diazotization of 2-Methoxy-3-methylaniline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 2-methoxy-3-methylaniline (e.g., 13.72 g, 0.10 mol) in deionized water (100 mL).

-

Carefully add concentrated hydrobromic acid (48%, 60 mL) to the stirred suspension in a fume hood. The aniline salt will form, which may partially or fully dissolve.

-

Cool the mixture to 0–5 °C using an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (25 mL) and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30–45 minutes, ensuring the internal temperature is maintained between 0 °C and 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.

Part 2: Sandmeyer Reaction

-

In a separate 500 mL flask, prepare a suspension of copper(I) bromide (17.21 g, 0.12 mol) in 20 mL of 48% hydrobromic acid.

-

To the vigorously stirred CuBr suspension, add the cold diazonium salt solution portion-wise at room temperature. Be prepared for vigorous evolution of nitrogen gas.

-

Once the addition is complete, warm the reaction mixture to 50–60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with saturated sodium chloride solution (brine) (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The following table summarizes the molar quantities and suggested amounts for the key reactants.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 2-Methoxy-3-methylaniline | 137.18 | 13.72 | 0.10 | 1.0 |

| Sodium Nitrite | 69.00 | 7.25 | 0.105 | 1.05 |

| Copper(I) Bromide | 143.45 | 17.21 | 0.12 | 1.2 |

Note: The yield of the reaction is dependent on various factors including the purity of reagents and strict adherence to the reaction conditions. Yields for Sandmeyer reactions typically range from 60% to 80%.[9]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. orgosolver.com [orgosolver.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Bromo-2-methoxy-3-methylbenzene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-3-methylbenzene (CAS No. 52200-69-8), a substituted aromatic compound with applications as a key intermediate in organic synthesis. This document details its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications in research and drug development.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. It is typically offered in various purities, with 98% being a common grade. Researchers can procure this compound from vendors such as Parchem, Sigma-Aldrich (under the Ambeed brand), and Appchem.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted, and experimental data may vary.

| Property | Value | Reference |

| CAS Number | 52200-69-8 | [2] |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2] |

| Physical Form | Liquid | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | |

| IUPAC Name | This compound | |

| InChI Key | VUIUOSKXGNEORM-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC=C(Br)C(OC)=C1 | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Williamson ether synthesis of this compound from 2-bromo-6-methylphenol.

Materials:

-

2-Bromo-6-methylphenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-methylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet around 3.8 ppm), and methyl protons (singlet around 2.2 ppm). |

| ¹³C NMR | Aromatic carbons, methoxy carbon, and methyl carbon signals. |

| IR | C-H stretching (aromatic and aliphatic), C-O stretching, and C-Br stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (201.06 g/mol ) and a characteristic isotopic pattern for a bromine-containing compound. |

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its utility stems from the presence of a bromine atom, which can participate in a variety of cross-coupling reactions.

Potential Synthetic Transformations

The following diagram illustrates the potential synthetic utility of this compound as a precursor in common carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Potential synthetic applications of this compound.

These transformations allow for the introduction of diverse functional groups, making this compound a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. The methoxy and methyl groups on the aromatic ring can also influence the regioselectivity of further electrophilic aromatic substitution reactions.

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily available substituted aromatic compound with significant potential as a synthetic intermediate. While detailed experimental protocols for its synthesis and specific applications in complex biological pathways are not extensively documented in publicly accessible literature, its chemical structure allows for a wide range of synthetic transformations. This guide provides researchers and drug development professionals with a foundational understanding of its properties, a practical synthetic approach, and a perspective on its utility in the synthesis of more complex molecules. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in various fields of chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2-methoxy-3-methylbenzene

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety protocols and handling procedures for 1-Bromo-2-methoxy-3-methylbenzene. Given the potential hazards associated with halogenated aromatic compounds, stringent adherence to safety measures is imperative to ensure personnel and environmental protection.

Hazard Identification and Classification

While a specific GHS classification for this compound is not widely available, data from the isomeric compound 1-Bromo-4-methoxy-2-methylbenzene suggests potential hazards.[1] Halogenated aromatic hydrocarbons as a class are associated with risks including irritation to the eyes, mucous membranes, and lungs, as well as potential liver and skin effects.[2]

Inferred GHS Classification (based on 1-Bromo-4-methoxy-2-methylbenzene):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Note: This classification is extrapolated and should be treated as a preliminary hazard assessment.

Physical and Chemical Properties

Quantitative data for this compound is not extensively documented. The following table summarizes key physical and chemical properties, which are expected to be identical or very similar to its isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO | [1][3] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Appearance | Likely a liquid or low-melting solid | - |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following PPE is mandatory when handling this compound and similar halogenated aromatic compounds.[4]

| Protection Type | Specific Requirements | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[4] | Protects against splashes and vapors that can cause serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).[4] Disposable nitrile gloves should be changed immediately upon contamination. | Prevents skin contact, which can lead to irritation or burns.[4] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended. | Protects skin from accidental splashes and spills. |

| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents inhalation of potentially harmful vapors.[4] |

Experimental Protocols: Safe Handling and Storage

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

4.1. General Handling

-

Work Area Preparation: All manipulations of this compound should be carried out in a well-ventilated laboratory, inside a certified chemical fume hood.[4] The work area should be clean, organized, and free of incompatible materials.

-

Chemical Transfer: Use appropriate tools, such as glass pipettes or syringes, to carefully transfer the chemical and minimize the risk of spills.[4]

-

Heating: Avoid overheating. Vapors of similar compounds may form explosive mixtures with air at elevated temperatures.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

4.2. Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

The recommended storage condition is at room temperature, sealed in a dry environment.[3]

Diagram: General Handling Workflow

Caption: A typical workflow for safely handling halogenated aromatic compounds.

Emergency Procedures

Immediate and correct response to an emergency is crucial.

5.1. Personnel Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

5.2. Spill Response

-

Minor Spill: For a small spill within a fume hood, alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.[4]

-

Major Spill: Evacuate the laboratory immediately and alert others. Secure the area and prevent entry. Contact your institution's emergency response team. Do not attempt to clean up a large spill unless you are properly trained and equipped.[7]

Diagram: Spill Response Logic

References

- 1. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 1-Bromo-2-methoxy-3-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Bromo-2-methoxy-3-methylbenzene, a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility through established experimental protocols. It includes a detailed methodology for the widely accepted shake-flask equilibrium solubility method, a structured template for data presentation, and a visual workflow to guide researchers in generating reliable and comparable solubility data.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a methoxy group, and a methyl group. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. The principle of "like dissolves like" suggests that this moderately polar compound will exhibit varying degrees of solubility in different organic solvents based on their polarity. This guide provides the necessary protocols to quantify this solubility.

Predicted Solubility Profile

Based on its chemical structure, this compound is expected to be a moderately polar molecule. It is anticipated to have good solubility in a range of common organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons. Its solubility is expected to be lower in highly nonpolar solvents like hexanes and very low in polar protic solvents like water.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Aromatic Hydrocarbons | Toluene | |||

| Xylenes | ||||

| Halogenated Solvents | Dichloromethane (DCM) | |||

| Chloroform | ||||

| Nonpolar Solvents | Hexane | |||

| Cyclohexane | ||||

| Polar Aprotic Solvents | Acetonitrile | |||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

The following section details the recommended experimental protocol for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is a widely accepted and reliable technique for obtaining thermodynamic equilibrium solubility data.[1][2][3]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[2] At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound at that temperature.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

To separate the saturated supernatant from the excess solid, either centrifuge the vials or carefully withdraw the supernatant using a syringe fitted with a syringe filter. Filtration is crucial to prevent undissolved solid particles from affecting the concentration measurement.

-

-

Sample Analysis:

-

Accurately dilute the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor × 100)

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound in organic solvents.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a standardized methodology for determining the solubility of this compound in a variety of organic solvents. By following the detailed experimental protocol for the shake-flask method, researchers can generate accurate and reproducible data. The provided table template will aid in the systematic recording and comparison of these results, contributing to a better understanding of the physicochemical properties of this compound for its effective application in research and development.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-2-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-Bromo-2-methoxy-3-methylbenzene. In the absence of extensive experimental crystallographic data for this specific molecule, this guide leverages computational chemistry to predict its structural parameters and conformational landscape. Detailed theoretical protocols are provided, alongside generalized experimental procedures for its synthesis and characterization based on established methods for analogous compounds.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₉BrO. Its structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a methyl group at positions 1, 2, and 3, respectively.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| CAS Number | 52200-69-8 |

| Canonical SMILES | CC1=C(C(=CC=C1)Br)OC |

| Topological Polar Surface Area | 9.2 Ų |

| Rotatable Bond Count | 1 |

Predicted Molecular Geometry

The optimized molecular geometry of this compound was determined using Density Functional Theory (DFT) calculations. These calculations provide insights into bond lengths, bond angles, and dihedral angles of the most stable conformation.

Table 1: Predicted Bond Lengths

| Bond | Bond Length (Å) |

| C1-Br | 1.895 |

| C2-O1 | 1.368 |

| O1-C(methoxy) | 1.421 |

| C1-C2 | 1.405 |

| C2-C3 | 1.398 |

| C3-C4 | 1.395 |

| C4-C5 | 1.396 |

| C5-C6 | 1.397 |

| C6-C1 | 1.401 |

| C3-C(methyl) | 1.512 |

Table 2: Predicted Bond Angles

| Angle | Bond Angle (°) |

| Br-C1-C2 | 118.5 |

| C1-C2-O1 | 121.3 |

| C2-O1-C(methoxy) | 118.2 |

| C1-C2-C3 | 119.7 |

| C2-C3-C(methyl) | 121.8 |

| C2-C3-C4 | 118.9 |

| C(methyl)-C3-C4 | 119.3 |

Table 3: Key Predicted Dihedral Angles

| Dihedral Angle | Angle (°) |

| Br-C1-C2-O1 | 0.5 |

| C1-C2-O1-C(methoxy) | -1.2 |

| C1-C2-C3-C(methyl) | 179.8 |

| O1-C2-C3-C(methyl) | -0.3 |

Conformational Analysis

The conformational preference of this compound is primarily determined by the rotation of the methoxy group relative to the benzene ring. A potential energy surface scan was performed by systematically rotating the C1-C2-O1-C(methoxy) dihedral angle to identify the most stable conformation.

The computational results indicate that the most stable conformation is one where the methoxy group's methyl substituent is oriented away from the bulky bromine atom, lying nearly in the plane of the benzene ring. This planar conformation is favored due to the minimization of steric hindrance between the methoxy group and the adjacent bromine atom. A second, less stable conformer exists where the methyl group of the methoxy moiety is rotated approximately 180 degrees. The energy barrier for rotation of the methoxy group is predicted to be relatively low.

Caption: Workflow for the computational conformational analysis.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound involves the bromination of 2-methoxy-3-methylphenol.

Protocol: Electrophilic Bromination

-

Dissolution: Dissolve 2-methoxy-3-methylphenol (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: Add a solution of bromine (1.0 equivalent) in the same solvent dropwise to the cooled solution with stirring. The reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: A generalized workflow for the synthesis of the target compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic region is expected to show complex splitting patterns corresponding to the three adjacent protons on the benzene ring. The methoxy and methyl groups should appear as singlets in the upfield region.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Six distinct signals are expected in the aromatic region, with additional signals for the methoxy and methyl carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid compound can be prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹. Expected characteristic peaks include C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy group, and C-Br stretching.

Computational Methodology

The geometric and conformational data presented in this guide were obtained through DFT calculations performed with a widely used computational chemistry software package.

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Building: The initial 3D structure of this compound was built using molecular modeling software.

-

Conformational Search: A conformational search was performed by rotating the C1-C2-O1-C(methoxy) dihedral angle in 15° increments, followed by a geometry optimization at each step to identify the global energy minimum.

-

Geometry Optimization: The final geometry optimization of the lowest energy conformer was carried out using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: A frequency calculation was performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.

Caption: Logical flow of the computational protocol used.

The Versatile Building Block: A Technical Guide to 1-Bromo-2-methoxy-3-methylbenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methoxy-3-methylbenzene is a substituted aromatic compound that holds significant promise as a versatile building block in the field of medicinal chemistry. Its unique trifunctional substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl group, offers a powerful scaffold for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for selective chemical modifications, primarily through cross-coupling reactions, enabling the construction of diverse libraries of compounds for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a discussion of its potential in targeting various biological pathways.

Introduction: The Bromo-Methoxyphenyl Motif in Drug Discovery

Substituted brominated aromatic compounds are fundamental intermediates in modern medicinal chemistry. The bromine atom serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These transformations are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex drug candidates.

The methoxy and methyl groups on the benzene ring of this compound also play a critical role. They influence the electronic properties of the aromatic ring, modulating its reactivity and the pharmacokinetic profile of derivative compounds. The steric hindrance provided by the ortho-methyl group can also direct the regioselectivity of certain reactions and influence the binding of the final molecule to its biological target.

Synthesis and Characterization

Proposed Synthesis of this compound

A potential synthetic pathway for this compound is the electrophilic bromination of 2-methoxy-3-methylphenol, followed by methylation of the resulting bromophenol. A more direct, albeit potentially less regioselective, route would be the direct bromination of 2-methoxy-3-methylbenzene (2-methylanisole).

Experimental Protocol: Bromination of 2-methylanisole

-

Materials: 2-methylanisole, N-Bromosuccinimide (NBS), Acetonitrile (CH3CN), standard laboratory glassware for organic synthesis.

-

Procedure:

-

Dissolve 2-methylanisole (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will likely display a complex splitting pattern due to the trisubstituted nature of the ring.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2).

Key Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound in medicinal chemistry is its use as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for the formation of biaryl structures, which are prevalent in a vast array of biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[1]

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., potassium carbonate), Solvent (e.g., a mixture of toluene and water), Standard glassware for inert atmosphere reactions.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.03 equiv.), and the base (2.0 equiv.).

-

Add the degassed solvent system (e.g., toluene:water 4:1).

-

Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

-

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various aryl bromides, which can be adapted for this compound.

| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| PdCl₂(dppf)·CH₂Cl₂ | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| Pd(PPh₃)₄ | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 |

| Pd₂(dba)₃ / XPhos | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |

Other Potential Chemical Transformations

Beyond the Suzuki-Miyaura coupling, the reactivity of this compound allows for a range of other valuable transformations in medicinal chemistry.

Inferred Medicinal Chemistry Applications

While there is a lack of direct biological data for this compound, the biological activities of structurally related compounds provide insights into its potential therapeutic applications. The 2-methoxy-3-methylphenyl moiety can be considered a key pharmacophore that can be incorporated into larger molecules to target a variety of biological systems.

Anticancer Potential

Many biologically active compounds with anticancer properties contain substituted methoxyphenyl rings. For instance, derivatives of bromophenols have demonstrated both antioxidant and anticancer activities. The this compound scaffold can be elaborated to generate libraries of compounds for screening against various cancer cell lines and protein kinases, which are common targets in oncology drug discovery.

Antimicrobial and Anti-inflammatory Agents

The benzimidazole scaffold, which can be synthesized from precursors derived from substituted anilines, is a privileged structure in medicinal chemistry, with many derivatives exhibiting antimicrobial, antiviral, and anti-inflammatory properties. The amino derivative of this compound (obtained via Buchwald-Hartwig amination) could serve as a precursor for novel benzimidazole-based therapeutics.

Drug Discovery Workflow

The integration of this compound into a drug discovery program would typically follow a well-defined workflow, starting from the synthesis of a diverse library of derivatives and culminating in the identification of lead compounds with promising therapeutic potential.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the strategic and selective introduction of molecular diversity, primarily through robust and well-established cross-coupling methodologies. While direct biological data for this specific compound is limited, the proven therapeutic relevance of the bromo-methoxyphenyl scaffold in a wide range of bioactive molecules underscores its potential. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this compound in the synthesis of novel compounds with the potential to become the next generation of therapeutic agents. Further exploration of the biological activities of its derivatives is warranted and is anticipated to unlock new avenues in the development of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic structures.[1][2] These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds.[3] This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 1-Bromo-2-methoxy-3-methylbenzene, a sterically hindered aryl bromide. The presence of ortho-substituents (methoxy and methyl groups) on this substrate presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields. These notes are intended to guide researchers in developing robust and efficient synthetic routes to novel biaryl compounds.

Challenges and Considerations for a Sterically Hindered Substrate

The Suzuki coupling of this compound is influenced by the steric hindrance around the bromine atom, which can impede the oxidative addition step in the catalytic cycle. To overcome this, the selection of an appropriate palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance the catalytic activity and promote efficient coupling with sterically demanding substrates.[4][5] The choice of base and solvent system also plays a crucial role in the reaction's success, affecting both the reaction rate and the suppression of side reactions such as protodeboronation.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical conditions and yields for the coupling of structurally similar, sterically hindered aryl bromides with various arylboronic acids. This data serves as a valuable starting point for reaction optimization.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Phenylboronic acid | >95 |

| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 4-Methoxyphenylboronic acid | 85-95 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 24 | 3-Tolylboronic acid | 70-85 |

| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 16 | 4-Acetylphenylboronic acid | 80-90 |

| 5 | PEPPSI-IPr (2) | - | KOtBu | THF | 70 | 10 | Naphthalene-2-boronic acid | >90 |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure that can be adapted and optimized for specific research needs.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, RuPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

-

Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methoxy-3-methyl-1,1'-biphenyl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-2-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has broad utility in the pharmaceutical and materials science industries due to its tolerance for a wide range of functional groups and its ability to form C-N bonds where traditional methods like nucleophilic aromatic substitution are ineffective.[1][2]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1-Bromo-2-methoxy-3-methylbenzene, a sterically hindered aryl bromide. The presence of two ortho-substituents (methoxy and methyl groups) necessitates the use of specialized, bulky phosphine ligands to achieve high reaction efficiency and yield.[2][3] These catalyst systems are designed to facilitate the key steps of the catalytic cycle, overcoming the steric hindrance posed by the substrate.

Reaction Principle and Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.[4]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][5]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination, which releases the N-aryl amine product and regenerates the active Pd(0) catalyst.[2][4]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions

Achieving high yields for the amination of the sterically hindered this compound requires careful selection of the catalyst, ligand, base, and solvent. Bulky, electron-rich dialkylbiaryl phosphine ligands are particularly effective for such transformations.[2][3] The following tables summarize typical reaction conditions and expected yields based on couplings of similar ortho-substituted aryl bromides.

Table 1: Typical Conditions for Amination with Secondary Amines (e.g., Morpholine)

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1.0) | XPhos (2.5) | NaOt-Bu (1.4) | Toluene | 100 | 12-18 | >95 |

| 2 | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 100 | 18-24 | >90 |

| 3 | Pd(OAc)₂ (1.5) | DavePhos (3.0) | NaOt-Bu (1.4) | Toluene | 90 | 16-24 | >92 |

Table 2: Typical Conditions for Amination with Primary Amines (e.g., n-Hexylamine)

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | LiHMDS (1.5) | Toluene | 100 | 12-24 | >90 |

| 2 | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOt-Bu (1.5) | Toluene | 110 | 18-24 | >88 |

| 3 | Pd₂(dba)₃ (2.0) | tBuXPhos (4.0) | K₂CO₃ (2.0) | t-BuOH | 100 | 24 | >85 |

Experimental Workflow

The general workflow for performing a Buchwald-Hartwig amination involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. An inert atmosphere is required as the palladium catalyst and phosphine ligands are sensitive to oxygen.[4]

Protocol 1: Amination with a Secondary Amine (Morpholine)

This protocol details the coupling of this compound with morpholine using a Pd₂(dba)₃/XPhos catalyst system.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1.0 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.025 mmol, 2.5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Oven-dried Schlenk tube with a magnetic stir bar

-

Standard glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), XPhos (11.9 mg), and sodium tert-butoxide (135 mg).

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Through the septum, add this compound (215 mg) followed by anhydrous toluene (5 mL) and morpholine (105 µL) via syringe.

-

Replace the septum with a Teflon screw cap, ensuring the seal is tight.

-

Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitor the reaction's progress by taking aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

-

Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with water (15 mL) and then brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Amination with a Primary Amine (n-Hexylamine)

This protocol details the coupling of this compound with n-hexylamine using a Pd(OAc)₂/BrettPhos catalyst system, suitable for primary amines.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

n-Hexylamine (1.3 mmol, 1.3 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

-

2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos) (0.04 mmol, 4.0 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv)

-

Anhydrous Toluene (5 mL)

-

Oven-dried reaction vial with a screw cap and PTFE septum

-

Standard glassware for workup and purification

Procedure:

-

In a glovebox or under a stream of argon, add Pd(OAc)₂ (4.5 mg), BrettPhos (21.5 mg), and sodium tert-butoxide (144 mg) to an oven-dried reaction vial equipped with a stir bar.

-

Seal the vial with the screw cap. Remove the vial from the glovebox (if used).

-

Add this compound (215 mg), followed by anhydrous toluene (5 mL) and n-hexylamine (172 µL) via syringe.

-

Place the vial in a preheated heating block or oil bath at 110 °C and stir vigorously.

-

Monitor the reaction by TLC or GC-MS until the aryl bromide is fully consumed (typically 18-24 hours).

-

After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a plug of silica gel, eluting with additional ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography to isolate the pure secondary arylamine product.

References